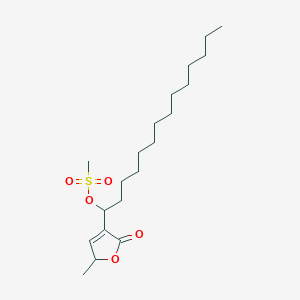
1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate is a synthetic organic compound characterized by a furan ring substituted with a methyl group and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate typically involves the esterification of 5-methyl-2-oxo-2,5-dihydrofuran-3-yl with tetradecyl methanesulfonate. The reaction is carried out under acidic conditions, often using methanesulfonic acid as a catalyst. The reaction mixture is refluxed in an organic solvent such as dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.
Substitution: The methanesulfonate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methanesulfonate group.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and ethers.
Substitution: Products vary depending on the nucleophile used, such as amides or thioethers.
Scientific Research Applications
1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate involves its interaction with cellular components. The compound can form hydrogen bonds with active sites in enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-oxo-2,5-dihydrofuran-3-yl trifluoromethanesulfonate
- 13-(5-Methyl-2-oxo-2,5-dihydro-3-furanyl)tridecanal
- Methyl ®-2-(®-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyacetate
Uniqueness
1-(5-Methyl-2-oxo-2,5-dihydrofuran-3-yl)tetradecyl methanesulfonate is unique due to its specific structural features, such as the long tetradecyl chain and the methanesulfonate ester group. These features confer distinct physicochemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
75938-47-5 |
|---|---|
Molecular Formula |
C20H36O5S |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
1-(2-methyl-5-oxo-2H-furan-4-yl)tetradecyl methanesulfonate |
InChI |
InChI=1S/C20H36O5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-19(25-26(3,22)23)18-16-17(2)24-20(18)21/h16-17,19H,4-15H2,1-3H3 |
InChI Key |
VVYRUOVPCVTKEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C1=CC(OC1=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















